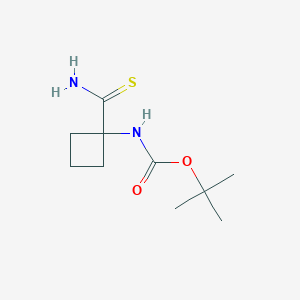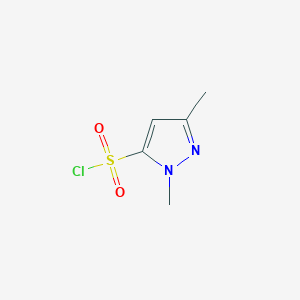![molecular formula C10H11F3N2O4S B1522585 2-(2-{[(2,2,2-trifluoroéthoxy)carbonyl]amino}-1,3-thiazol-4-yl)acétate d'éthyle CAS No. 1311314-73-4](/img/structure/B1522585.png)
2-(2-{[(2,2,2-trifluoroéthoxy)carbonyl]amino}-1,3-thiazol-4-yl)acétate d'éthyle
Vue d'ensemble
Description
Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a chemical compound with the molecular formula C17H19F3N6O6S . It is a specialty product used for proteomics research . The compound has a molecular weight of 229.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F3O3/c1-2-12-5(10)3-11-4-6(7,8)9/h2-4H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure. For a more detailed structural analysis, tools like NMR, HPLC, LC-MS, and UPLC can be used .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of approximately 248.1°C at 760 mmHg and a predicted density of approximately 1.3 g/cm3 . The refractive index is predicted to be n20D 1.39 .Applications De Recherche Scientifique
Applications antihypertensives
Les dérivés thiazoliques ont été identifiés comme de puissants antagonistes non peptidiques des récepteurs de l'angiotensine II, qui sont une classe de composés utilisés pour abaisser la pression artérielle dans le traitement de l'hypertension .
Activités analgésiques et anti-inflammatoires
Certains composés thiazoliques ont montré des activités analgésiques et anti-inflammatoires significatives, ce qui pourrait suggérer des applications potentielles dans la gestion de la douleur et les affections inflammatoires .
Activité antimicrobienne
Les dérivés thiazoliques ont été criblés pour leur activité antibactérienne in vitro préliminaire contre diverses souches bactériennes telles que Staphylococcus aureus, E. coli, P. aeruginosa et S. typhi, indiquant leur utilisation dans le développement de nouveaux agents antibactériens .
Études de docking antiviral
Les caractéristiques structurelles des thiazoles leur permettent d'être utilisées dans des études de docking antiviral, qui sont cruciales pour le développement de médicaments antiviraux .
Réactions d'estérification
Les esters thiazoliques peuvent être formés en utilisant des réactifs spécifiques comme le 2-(triméthylsilyl)éthyl 2,2,2-trichloroacétimidate, ce qui suggère leur utilisation en chimie organique synthétique pour créer divers composés estérifiés .
Analyse de la structure cristalline
Les esters thiazoliques sont caractérisés par des techniques spectrométriques, spectroscopiques et de monocristal, qui sont importantes pour comprendre leurs propriétés et leurs applications potentielles en science des matériaux .
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Orientations Futures
The future directions of research involving Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate are not specified in the search results. Given its use in proteomics research , it may be involved in studies exploring protein structures and functions. Further directions would likely depend on the outcomes of these studies.
Propriétés
IUPAC Name |
ethyl 2-[2-(2,2,2-trifluoroethoxycarbonylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O4S/c1-2-18-7(16)3-6-4-20-8(14-6)15-9(17)19-5-10(11,12)13/h4H,2-3,5H2,1H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDDJEPUPYJIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)


![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)